N-methyl-L-norleucine methyl ester
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Overview
Description
N-methyl-L-norleucine methyl ester is a chemical compound with the molecular formula C8H17NO2 It is a derivative of the amino acid norleucine, where the amino group is methylated, and the carboxyl group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-L-norleucine methyl ester can be synthesized through the esterification of N-methyl-L-norleucine with methanol in the presence of an acid catalyst such as trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields . The reaction typically proceeds at room temperature, making it a convenient and efficient process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability. The process involves the careful control of reaction parameters to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-methyl-L-norleucine methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-methyl-L-norleucine derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-L-norleucine, while reduction can produce N-methyl-L-norleucine alcohol.
Scientific Research Applications
N-methyl-L-norleucine methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.
Medicine: Research explores its potential therapeutic applications, including its effects on cell growth and metabolism.
Industry: It is utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-L-norleucine methyl ester involves its uptake by cells through amino acid transporters such as the L-type amino acid transporter 1 (LAT1). Once inside the cell, it can activate signaling pathways like mTORC1 by inducing the phosphorylation of downstream effectors such as p70 ribosomal S6 kinase 1 (p70S6K) . This activation regulates cell growth, metabolism, and survival.
Comparison with Similar Compounds
Similar Compounds
Norleucine: An isomer of leucine with similar biochemical properties.
Norvaline: An isomer of valine with comparable structure and function.
Leucine: A common amino acid involved in protein synthesis and metabolic regulation.
Uniqueness
N-methyl-L-norleucine methyl ester is unique due to its methylated amino group and esterified carboxyl group, which confer distinct chemical and biological properties. These modifications enhance its lipophilicity and membrane permeability, making it more bioavailable and effective in certain applications compared to its non-methylated counterparts .
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
methyl (2S)-2-(methylamino)hexanoate |
InChI |
InChI=1S/C8H17NO2/c1-4-5-6-7(9-2)8(10)11-3/h7,9H,4-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
QUGICNJVTIHLDB-ZETCQYMHSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)OC)NC |
Canonical SMILES |
CCCCC(C(=O)OC)NC |
Origin of Product |
United States |
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